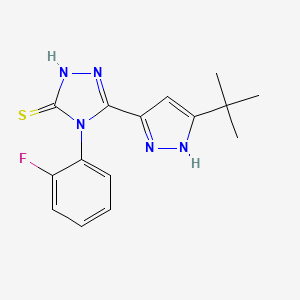![molecular formula C19H16ClN3O B15019165 6-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B15019165.png)
6-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole is a synthetic organic compound that belongs to the class of imidazo[1,2-a]imidazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, the reaction might involve the condensation of a 4-chlorophenyl derivative with a 4-methoxyphenyl derivative in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of efficient purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 6-(4-chlorophenyl)-2-phenyl-1-methyl-1H-imidazo[1,2-a]imidazole
- 6-(4-methoxyphenyl)-2-phenyl-1-methyl-1H-imidazo[1,2-a]imidazole
Uniqueness
The presence of both 4-chlorophenyl and 4-methoxyphenyl groups in 6-(4-chlorophenyl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole may confer unique properties, such as enhanced biological activity or improved pharmacokinetic profiles, compared to similar compounds.
特性
分子式 |
C19H16ClN3O |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]imidazole |
InChI |
InChI=1S/C19H16ClN3O/c1-22-18(14-5-9-16(24-2)10-6-14)12-23-11-17(21-19(22)23)13-3-7-15(20)8-4-13/h3-12H,1-2H3 |
InChIキー |
RFQCEWOCKPTAGM-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN2C1=NC(=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![octyl N-(10-{[(octyloxy)carbonyl]amino}decyl)carbamate](/img/structure/B15019086.png)

![Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B15019098.png)
![8-(3,4-dimethoxyphenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B15019100.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15019105.png)
![N-(3-chlorophenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15019107.png)
![2,4-diiodo-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15019108.png)
![2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15019112.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15019115.png)
![2-[(4-Methylphenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15019117.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B15019120.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B15019136.png)
![3,3'-dimethyl-N,N'-bis[(E)-phenylmethylidene]biphenyl-4,4'-diamine](/img/structure/B15019147.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B15019156.png)
